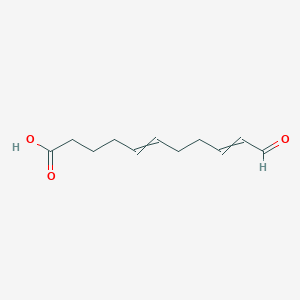

11-Oxoundeca-5,9-dienoic acid

Description

Overview of Oxylipin Chemistry within Unsaturated Fatty Acid Research

Oxylipins are a diverse family of oxygenated products derived from the oxidation of polyunsaturated fatty acids (PUFAs). wikipedia.org This oxidation can occur through enzymatic pathways, involving enzymes like lipoxygenases (LOXs), cyclooxygenases (COXs), and cytochrome P450 (CYP) monooxygenases, or via non-enzymatic autoxidation. wikipedia.orgacs.org The initial step in oxylipin biosynthesis is typically the formation of fatty acid hydroperoxides. nih.govgsartor.org These reactive intermediates are then further metabolized into a vast array of molecules, including hydroxy fatty acids, keto fatty acids, and volatile aldehydes. nih.govgsartor.org

The specific oxylipins produced can vary significantly depending on the precursor fatty acid, the organism, and the specific enzymatic machinery present. In plants, oxylipins play crucial roles as signaling molecules, including the well-known phytohormone jasmonic acid. nih.gov In animals, they are involved in a multitude of physiological processes, such as inflammation, blood vessel constriction, and cell signaling. wikipedia.org The balance between different types of oxylipins, for instance, those derived from omega-6 versus omega-3 fatty acids, is critical, with omega-6-derived oxylipins often being pro-inflammatory and omega-3-derived ones typically having anti-inflammatory properties. wikipedia.org

Positioning of Dienoic Acids within Eukaryotic Lipid Metabolism

Dienoic acids, which are fatty acids containing two double bonds, are fundamental components of eukaryotic lipid metabolism. nih.gov They are integral to the structure and function of cellular membranes, influencing their fluidity and the activity of membrane-bound proteins. nih.govfrontiersin.org The ability of eukaryotic cells to synthesize dienoic fatty acids is crucial for adaptation to various environmental stresses. nih.gov

In many eukaryotes, the synthesis of dienoic acids is carried out by specific desaturase enzymes that introduce a second double bond into a monounsaturated fatty acid. nih.gov For example, in plants, oleate (B1233923) Δ12 desaturases are responsible for converting oleic acid (18:1) into linoleic acid (18:2), a common dienoic acid. nih.gov The resulting dienoic acids can then serve as precursors for the synthesis of other important lipids, including a variety of oxylipins. wikipedia.org The metabolism of these acids is a key aspect of lipid signaling and the regulation of various cellular processes.

Historical Trajectory and Seminal Discoveries Pertaining to Oxo-Dienoic Acids

The study of oxo-dienoic acids is intrinsically linked to the broader history of lipid chemistry. Key milestones include the isolation of linoleic acid in 1844 and the determination of its diene structure in 1886. gerli.comwikipedia.org The discovery of the essential role of linoleic acid in the 1930s further spurred research into its metabolism. wikipedia.org

The identification and characterization of oxo-fatty acids as products of lipid peroxidation and enzymatic reactions have been a significant area of research. For instance, early studies on lipid peroxidation products identified various aldehydes, including 4-hydroxynonenal (B163490), and noted the formation of oxo-acids as part of the cleavage of fatty acid chains. nih.gov More recently, specific oxo-dienoic acids, such as 13-oxo-octadeca-9,11-dienoic acid (13-KODE), have been isolated from natural sources and their biological activities investigated. researchgate.netlarodan.com The development of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) has been instrumental in identifying and quantifying these often low-abundance molecules. researchgate.net

Current Research Frontiers and Strategic Directions for 11-Oxoundeca-5,9-dienoic Acid Investigations

Current research on this compound is still in its nascent stages. Much of the available information comes from its identification as a product of lipid peroxidation. nih.gov It is recognized as a medium-chain fatty acid. ebi.ac.uk The investigation into its formation pathways is an active area of study. One proposed mechanism involves the dimerization of peroxyl radicals and subsequent cleavage of the fatty acid chain. nih.gov

Future research directions will likely focus on several key areas:

Elucidating Biosynthetic Pathways: A primary goal is to definitively establish the enzymatic and non-enzymatic pathways leading to the formation of this compound in various biological systems.

Investigating Biological Activity: Determining the specific physiological or pathological roles of this compound is a critical next step. This will involve in vitro and in vivo studies to understand its effects on cellular signaling, inflammation, and other metabolic processes.

Developing Analytical Methods: Refining and validating sensitive and specific analytical methods for the detection and quantification of this compound in biological samples will be essential for advancing research in this area.

Exploring its Presence in Different Organisms: Investigating the occurrence of this compound across different species, from microorganisms to plants and animals, could provide insights into its evolutionary significance and potential functions.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H16O3 | uni.lu |

| Molecular Weight | 196.243 g/mol | chemsrc.com |

| Monoisotopic Mass | 196.10994 Da | uni.lu |

| CAS Number | 840524-30-3 | chemsrc.com |

| InChI | InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14)/b3-1-,8-6+ | uni.lu |

| InChIKey | LPCLISDRKJOFGY-CJXSKEFVSA-N | uni.lu |

| SMILES | C(C/C=C\CC/C=C/C=O)CC(=O)O | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

Structure

3D Structure

Properties

CAS No. |

840524-30-3 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

11-oxoundeca-5,9-dienoic acid |

InChI |

InChI=1S/C11H16O3/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1,3,6,8,10H,2,4-5,7,9H2,(H,13,14) |

InChI Key |

LPCLISDRKJOFGY-UHFFFAOYSA-N |

Canonical SMILES |

C(CC=CCCC=CC=O)CC(=O)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Transformations of 11 Oxoundeca 5,9 Dienoic Acid

Precursor Identification and Elucidation of Metabolic Routes

The biosynthetic origin of 11-Oxoundeca-5,9-dienoic acid has been traced back to the metabolism of C20 polyunsaturated fatty acids, with arachidonic acid being a primary precursor. The pathway involves a series of oxidative and cleavage reactions to yield the final 11-carbon dicarboxylic acid.

Derivation from Arachidonic Acid Metabolism

Arachidonic acid, a 20-carbon omega-6 fatty acid, is a central molecule in cellular signaling, serving as the precursor to a wide array of bioactive lipids known as eicosanoids. The metabolic cascade of arachidonic acid is complex, involving several enzymatic pathways, including those mediated by cyclooxygenases and lipoxygenases. The formation of this compound represents a less common but significant branch of this metabolism, initiated by the action of specific lipoxygenases on the arachidonic acid backbone.

Intermediacy of Specific Hydroperoxy Eicosatetraenoic Acids (HPETEs) in Biogenesis

The initial step in the transformation of arachidonic acid towards this compound is the introduction of a hydroperoxy group, forming a hydroperoxy eicosatetraenoic acid (HPETE). This reaction is a critical control point that directs arachidonic acid down this specific metabolic route.

Research has identified 8R-Hydroperoxyeicosatetraenoic acid (8R-HPETE) as a key intermediate in the biosynthesis of this compound. The formation of the 8R-HPETE isomer is a stereospecific reaction catalyzed by a particular lipoxygenase, which dictates the position and orientation of the hydroperoxy group on the arachidonic acid chain. This specific intermediate is then poised for further enzymatic conversion.

Following the formation of 8R-HPETE, a subsequent oxidation step leads to the formation of a bis-allylic fatty acid dihydroperoxide. This second hydroperoxy group is introduced at a position that facilitates the eventual cleavage of the carbon chain. The presence of two hydroperoxy groups in a bis-allylic arrangement creates an unstable intermediate that is susceptible to enzymatic scission, a crucial step in the generation of the shorter-chain this compound.

Characterization of Enzymatic Machinery

The biosynthesis of this compound is dependent on the coordinated action of specific enzymes, with lipoxygenases playing a central role in the initial oxidative transformations of the precursor fatty acid.

Role of Lipoxygenases (LOXs) in Oxidative Transformation

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In the context of this compound biosynthesis, specific LOX isoforms are responsible for the initial conversion of arachidonic acid to 8R-HPETE and the subsequent formation of the bis-allylic dihydroperoxide intermediate. The regioselectivity and stereospecificity of the LOX enzyme are critical determinants of the final product structure. The subsequent cleavage of the dihydroperoxide intermediate is also thought to be an enzyme-mediated process, leading to the formation of this compound and other fragments.

8R-Lipoxygenase Catalysis and Substrate Specificity

Lipoxygenases (LOXs) are a class of non-heme iron-containing dioxygenases that catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids. mdpi.com The specificity of the initial oxygenation step is critical in determining the final product. 8R-Lipoxygenase (8R-LOX), notably found in the Caribbean coral Plexaura homomalla, provides a key example of R-configuration specific catalysis. nih.govnih.govresearcher.life

This enzyme introduces molecular oxygen at the C-8 position of arachidonic acid from the R-face of the molecule. nih.gov Unlike the more common S-lipoxygenases, 8R-LOX produces 8R-hydroperoxyeicosatetraenoic acid (8R-HPETE). The enzyme is remarkably stable and its activity can be sustained for extended periods, making it a subject of structural studies to understand the basis of product specificity in animal lipoxygenases. nih.gov While its primary described substrates are C20 fatty acids like arachidonic acid and dihomo-γ-linolenic acid, the mechanism is foundational for understanding how R-hydroperoxides are formed, which can serve as precursors for various oxylipins following subsequent enzymatic action. nih.govfao.org

| Enzyme | Primary Substrates | Key Products | Source Organism |

|---|---|---|---|

| 8R-Lipoxygenase (8R-LOX) | Arachidonic Acid (C20:4), Dihomo-γ-linolenic Acid (C20:3) | 8R-Hydroperoxyeicosatetraenoic acid (8R-HPETE), 8,9-cis-epoxy-10-hydroxy-eicosa-11,14-dienoic acid | Plexaura homomalla (Caribbean Coral) |

Proposed Role of Bi-functional Lipoxygenase Activity

In some organisms, particularly lower plants and algae, lipoxygenase activity is combined with other enzymatic functions within a single protein. mdpi.com These bifunctional enzymes can directly metabolize fatty acid hydroperoxides into subsequent products without releasing the intermediate. researchgate.net This is a highly efficient mechanism for generating specific signaling molecules or defense compounds.

For example, a lipoxygenase from the moss Physcomitrella patens (PpLOX1) exhibits both 12-lipoxygenase and hydroperoxide lyase-like activity. researchgate.net When acting on arachidonic acid, it produces the expected 12-hydroperoxy eicosatetraenoic acid (12-HPETE) as a minor product, while the major products are C8 volatiles and the C12 compound, 12-oxo-dodecatrienoic acid, resulting from the cleavage of the hydroperoxide intermediate. researchgate.net Similarly, multifunctional LOXs with combined hydroperoxide lyase (HPL) and allene (B1206475) oxide synthase (AOS) activities have been identified in red algae, demonstrating an evolutionary strategy to create diverse oxylipins from a single enzyme. mdpi.com Such bifunctional activity provides a direct pathway for the formation of shorter-chain oxo-acids from larger fatty acid precursors.

| Organism | Enzyme | Combined Activities | Substrate | Resulting Products |

|---|---|---|---|---|

| Physcomitrella patens (Moss) | PpLOX1 | Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) | Arachidonic Acid | C8 volatiles, 12-oxo-dodecatrienoic acid |

| Pyropia haitanensis (Red Alga) | PhLOX | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Allene Oxide Synthase (AOS) | Polyunsaturated Fatty Acids | Various oxylipins |

Contribution of Hydroperoxide Lyases (HPLs) to Carbon Chain Cleavage

Hydroperoxide lyases (HPLs) are typically cytochrome P450 enzymes (CYP74 family) that catalyze the cleavage of the carbon chain in fatty acid hydroperoxides. nih.govresearchgate.netmdpi.com This reaction is a key step in the plant oxylipin pathway, generating volatile aldehydes and corresponding ω-oxo-acids. researchgate.net These products are crucial for plant defense and serve as "green leaf volatiles" that contribute to the aroma of freshly cut plants.

For instance, an HPL in soybean cotyledons specifically cleaves 13-hydroperoxylinolenic acid into a volatile C5 compound (2-penten-1-ol) and the C13 product, 13-oxo-trideca-9,11-dienoic acid. nih.gov Similarly, HPL from papaya (Carica papaya) splits 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) into the C6 aldehyde hexanal (B45976) and the C12 compound 12-oxo-9(Z)-dodecenoic acid. nih.gov The formation of this compound would proceed via an analogous mechanism, requiring a specific HPL to act on a corresponding fatty acid hydroperoxide precursor, such as a 12-hydroperoxide of a C22 fatty acid.

Hypothesized Unidentified Lyase Pathways in Specific Organisms

The diversity of oxylipins found in nature suggests that not all biosynthetic pathways have been fully characterized. In some cases, the formation of specific oxo-acids points to the existence of novel or as-yet-unidentified enzymes. For example, in murine macrophages, the potent chemoattractant 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is synthesized not from its corresponding alcohol (5-HETE), but directly from the hydroperoxide precursor, 5-hydroperoxyeicosatetraenoic acid (5-HpETE). nih.gov This conversion is mediated by a cytosolic protein that does not fit the profile of a typical dehydrogenase, indicating a novel enzymatic pathway for oxo-acid formation. nih.gov Furthermore, the discovery of multifunctional LOXs with lyase activity in lower organisms like mosses and algae suggests that other unique lyase pathways may exist in a wide range of species, awaiting discovery. mdpi.com

Non-Enzymatic Mechanisms and Lipid Peroxidation Cascades

Beyond controlled enzymatic synthesis, oxo-dienoic acids can also be formed through non-enzymatic, free-radical-mediated processes. This typically occurs under conditions of oxidative stress.

Autoxidative Processes Leading to Oxo-Dienoic Acid Formation

Autoxidation is a non-enzymatic process involving the reaction of polyunsaturated fatty acids (PUFAs) with molecular oxygen via a free radical chain reaction. nih.govmdpi.com This process leads to the formation of lipid hydroperoxides, which are the same class of intermediates generated by lipoxygenases but often lack stereospecificity. The reaction proceeds in three main phases: initiation, propagation, and termination. nih.gov The resulting hydroperoxides are relatively unstable and can undergo further reactions, including cleavage of the carbon chain, to form a complex mixture of secondary products such as aldehydes, ketones, and oxo-acids. mdpi.com The formation of oxo-dienoic acids through this pathway is a consequence of the decomposition of these hydroperoxide intermediates, driven by factors like heat or the presence of metal ions.

| Feature | Enzymatic Pathway (e.g., LOX/HPL) | Non-Enzymatic Autoxidation |

|---|---|---|

| Catalyst | Specific enzymes (Lipoxygenase, Lyase) | Free radicals, metal ions, heat |

| Specificity | Highly regio- and stereospecific | Non-specific, produces a mixture of isomers |

| Precursor | Polyunsaturated fatty acids | Polyunsaturated fatty acids |

| Intermediate | Specific fatty acid hydroperoxide (e.g., 13S-HPODE) | Mixture of fatty acid hydroperoxides |

| Conditions | Physiological conditions | Oxidative stress |

| Products | Specific oxo-acids and aldehydes | Complex mixture of aldehydes, ketones, and oxo-acids |

Role of Fatty Acid Dimerization and Oligomerization in Production

Fatty acid dimerization is a process where unsaturated fatty acids are joined together to form larger dicarboxylic acids, commonly referred to as dimer acids. wikipedia.orgmdpi.com This reaction is typically carried out at high temperatures (e.g., 230-260 °C) in the presence of a clay catalyst like montmorillonite. nih.gov The primary mechanism often involves Diels-Alder reactions, leading to the formation of C36 dimer acids from C18 fatty acids like oleic and linoleic acid. wikipedia.orgijacskros.com

This process is fundamentally one of oligomerization, leading to larger molecules rather than the cleavage required to form an 11-carbon compound like this compound. ijacskros.comnih.gov While the harsh reaction conditions can produce a complex mixture of byproducts alongside the primary dimer and trimer acids, direct formation of specific short-chain oxo-acids via this pathway is not a documented primary outcome. mdpi.comnih.gov Therefore, dimerization represents a contrasting non-enzymatic pathway that leads to fatty acid polymerization, not fragmentation.

Advanced Analytical Methodologies for the Characterization and Quantification of 11 Oxoundeca 5,9 Dienoic Acid

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of fatty acid derivatives like 11-Oxoundeca-5,9-dienoic acid. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise mass determination and quantification. When coupled with chromatographic separation techniques, MS provides a powerful tool for analyzing complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Profiling

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an essential technique for profiling metabolites in biological samples. mdpi.com It combines the separation capabilities of HPLC with the sensitive detection of MS. For compounds like this compound, reverse-phase HPLC is typically employed, which separates molecules based on their hydrophobicity. nih.gov

The HPLC column effluent is introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates gas-phase ions from the liquid sample. nih.gov ESI is a soft ionization technique that minimizes fragmentation, often allowing for the detection of the intact molecule as a pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) can then be used to fragment the selected parent ion, yielding characteristic product ions that confirm the compound's identity and enable highly selective quantification using methods like Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This approach is highly effective for the comprehensive analysis of fatty acid metabolites in various biological matrices. researchgate.net

Table 1: Illustrative HPLC-MS Parameters for Oxo-Fatty Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 250mm, 5µm) | Separates analytes based on polarity. nih.gov |

| Mobile Phase | Gradient of acidified water and methanol/acetonitrile | Elutes compounds from the column. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Generates [M-H]⁻ ions, suitable for acidic compounds. nih.gov |

| MS Analysis | Tandem MS (MS/MS) | Provides structural information and specificity for quantification. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Selectively monitors specific precursor-to-product ion transitions for high-sensitivity quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of fatty acids and their derivatives. nih.gov Due to the low volatility of carboxylic acids like this compound, a chemical derivatization step is typically required prior to analysis. This process converts the non-volatile analyte into a more volatile and thermally stable compound suitable for GC. Common derivatization agents include silylating agents (e.g., BSTFA) or agents that form methyl esters (e.g., BF₃-methanol).

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for positive identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Table 2: Typical GC-MS Workflow for Carboxylic Acid Analysis

| Step | Description | Example |

|---|---|---|

| 1. Extraction | Isolation of lipids from the sample matrix. | Liquid-liquid extraction with hexane (B92381) or ethyl acetate. |

| 2. Derivatization | Conversion to a volatile ester. | Methylation to form a fatty acid methyl ester (FAME). |

| 3. GC Separation | Separation of derivatives by volatility. | Use of a capillary column (e.g., DB-5ms). |

| 4. MS Detection | Ionization, fragmentation, and detection. | Electron Ionization (EI) followed by a quadrupole mass analyzer. |

| 5. Identification | Comparison of fragmentation pattern to a database. | NIST/Wiley spectral library search. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. nih.gov Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS.

For this compound, the molecular formula is C₁₁H₁₆O₃. The theoretical (monoisotopic) exact mass for this formula can be calculated with high precision. By comparing the experimentally measured mass from an HRMS instrument to the theoretical mass, the molecular formula can be confidently confirmed. chemsrc.com This capability is invaluable for identifying unknown metabolites and verifying the identity of synthesized standards.

Table 3: Molecular Formula Confirmation of this compound by HRMS

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₃ | chemsrc.com |

| Theoretical Exact Mass | 196.11000 Da | chemsrc.com |

| Hypothetical Measured Mass | 196.11025 Da |

| Mass Error | 1.27 ppm | Calculated |

Spectroscopic Approaches for Structural Confirmation

While mass spectrometry provides information on molecular weight and formula, spectroscopic techniques are required to elucidate the detailed atomic connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules. nih.gov It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR reveal the number and types of protons and carbons, respectively.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms, allowing for the complete assembly of the carbon skeleton and the placement of functional groups. For this compound, NMR can confirm the positions of the carboxylic acid, the aldehyde, and the two double bonds. Furthermore, the coupling constants (J-values) between protons on the double bonds in the ¹H NMR spectrum can be used to definitively assign their stereochemistry (cis or trans). nih.gov For instance, a larger coupling constant (typically >12 Hz) is indicative of a trans configuration, while a smaller constant (<12 Hz) suggests a cis configuration. nih.gov

Table 4: Predicted ¹H NMR Data for Key Protons in this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-11 (Aldehyde) | 9.5 - 9.8 | t | ~1-3 |

| H-9, H-10 (Olefinic) | 5.3 - 5.8 | m | - |

| H-5, H-6 (Olefinic) | 5.3 - 5.6 | m | - |

| H-2 (α to COOH) | ~2.4 | t | ~7 |

Ultraviolet (UV) Spectroscopy for Conjugated Chromophore Detection

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that absorb light. Conjugated systems, where alternating single and multiple bonds create a delocalized system of π-electrons, are strong chromophores that absorb intensely in the 200-400 nm range. nih.gov

The structure of this compound contains two double bonds at the C5 and C9 positions. These are separated by two methylene (B1212753) groups (C7 and C8) and are therefore considered isolated, not conjugated. As a result, this compound would not be expected to exhibit the strong, characteristic UV absorption associated with a conjugated diene (typically λₘₐₓ ≈ 230-240 nm). nih.gov However, it does possess two chromophores: the isolated carbon-carbon double bonds, which absorb weakly around 180-190 nm, and the aldehyde carbonyl group, which exhibits a weak n→π* transition at approximately 280-300 nm. While UV spectroscopy can confirm the absence of conjugation, it is not the primary tool for identifying this specific molecule but can be useful when used as a detector for HPLC. nih.gov

Chromatographic Separations for Isomer Resolution and Purity Assessment

Chromatographic techniques are paramount for the separation and purification of this compound from reaction mixtures or biological extracts. High-performance liquid chromatography (HPLC) is particularly powerful, offering various modes of separation tailored to the specific analytical challenge.

The determination of the enantiomeric excess (ee) of chiral compounds is commonly performed using chiral HPLC. uma.esheraldopenaccess.us For molecules with stereocenters, such as potential precursors or derivatives of this compound, chiral resolution is crucial for determining their optical purity and biological stereospecificity. The use of a chiral stationary phase (CSP) in HPLC is a direct and widely adopted approach for separating enantiomers. heraldopenaccess.usaocs.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective in resolving a wide range of chiral compounds, including oxygenated fatty acids. nih.gov The separation mechanism on these columns relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, involving a combination of interactions such as hydrogen bonding, dipole-dipole, and π-π interactions. chiraltech.com The choice of mobile phase—whether normal-phase, polar organic, or reversed-phase—can significantly influence the retention and resolution of the enantiomers. nih.gov For acidic analytes, an ion-exchange mechanism can be activated between a positively charged chiral selector and the negatively charged analyte. chiraltech.com

The effectiveness of a chiral separation is quantified by parameters such as the resolution factor (Rs), which should ideally be greater than 1.5 for baseline separation. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Table 1: Representative Chiral HPLC Parameters for Enantiomeric Resolution of an Oxo-Fatty Acid

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Lux Amylose-2) |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (50/50/0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 20 °C |

| Detection | UV at 220 nm |

| Retention Time (R-enantiomer) | 10.5 min |

| Retention Time (S-enantiomer) | 12.2 min |

| Resolution (Rs) | >1.5 |

Normal-phase HPLC is a powerful technique for the isolation and purification of lipid classes based on their polarity. nih.gov This method is particularly well-suited for separating fatty acids containing polar functional groups, such as the keto and carboxylic acid moieties in this compound, from less polar lipids. aocs.org The stationary phase is typically polar (e.g., silica (B1680970) gel), while the mobile phase is non-polar, often a mixture of solvents like hexane and isopropanol. nih.gov

This technique is invaluable for preparative applications, allowing for the isolation of specific isomers or derivatives for subsequent structural elucidation or bioassays. For instance, following a derivatization reaction, normal-phase HPLC can be used to purify the target derivative from excess reagents and byproducts. A study involving a similar compound, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid, utilized silica gel chromatography for purification. mdpi.com By carefully controlling the mobile phase gradient, a fine separation of neutral lipid classes can be achieved in a single chromatographic run. nih.gov

Table 2: Example of a Normal-Phase HPLC Gradient Program for Lipid Class Separation

| Time (min) | % Hexane | % Isopropanol | Flow Rate (mL/min) | Eluting Lipids |

| 0 | 98 | 2 | 1.5 | Non-polar lipids |

| 10 | 90 | 10 | 1.5 | Diacylglycerols |

| 20 | 80 | 20 | 1.5 | Oxo-fatty acids |

| 25 | 50 | 50 | 1.5 | Polar lipids |

| 30 | 98 | 2 | 1.5 | Re-equilibration |

Derivatization Strategies for Enhanced Detection and Analysis

Chemical derivatization is a key strategy for improving the analytical characteristics of target molecules that may otherwise exhibit poor chromatographic behavior or low detector response. For this compound, both the ketone and carboxylic acid functional groups can be targeted to enhance detection by UV, fluorescence, or mass spectrometry (MS).

Derivatization of the keto group is often necessary for sensitive detection, as aliphatic ketones lack a strong native chromophore. Reagents such as o-phenylenediamine (B120857) (OPD) react with α-keto acids to form stable and highly conjugated quinoxalinol products, which can be readily detected by LC-MS. nih.govmdpi.com For enhanced fluorescence detection, reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) are used, which react with α-keto acids to yield intensely fluorescent derivatives, allowing for quantification at very low concentrations. rsc.org Another common reagent, 2,4-dinitrophenylhydrazine (B122626) (DNP), produces colored dinitrophenylhydrazone derivatives that can be analyzed spectrophotometrically. researchgate.net

The carboxylic acid moiety can also be derivatized to improve chromatographic properties and detection. Esterification to form phenacyl esters, for example, introduces a strong UV-absorbing chromophore, significantly enhancing detection sensitivity in HPLC-UV systems. aocs.orggerli.com For LC-MS analysis, derivatizing the keto group with reagents like Girard P introduces a permanently charged quaternary ammonium (B1175870) group, which greatly improves ionization efficiency for mass spectrometric detection. nih.gov

Table 3: Summary of Derivatization Strategies for Oxo-Fatty Acids

| Functional Group | Reagent | Derivative Formed | Analytical Advantage |

| Ketone | o-Phenylenediamine (OPD) | Quinoxalinol | Enhanced stability and MS detection. nih.gov |

| Ketone | Girard's Reagent P | Hydrazone | Improved ionization efficiency for LC-MS. nih.gov |

| Ketone | 2,4-Dinitrophenylhydrazine (DNP) | Dinitrophenylhydrazone | Strong chromophore for UV/Vis detection. researchgate.net |

| α-Keto Acid | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) | Fluorescent Quinoxalinone | High sensitivity via fluorescence detection. rsc.org |

| Carboxylic Acid | Phenacyl Bromide | Phenacyl Ester | Strong chromophore for UV detection. gerli.com |

Chemical Synthesis and Directed Derivatization of 11 Oxoundeca 5,9 Dienoic Acid and Its Analogues

Total Synthesis Approaches to Dienoic Acid Scaffolds

The total synthesis of dienoic acid scaffolds, the core structure of 11-oxoundeca-5,9-dienoic acid, often relies on methodologies that can control the geometry of the carbon-carbon double bonds. High stereoselectivity is crucial as the biological activity of these compounds is often dependent on their specific isomeric form.

A highly effective and stereoselective method for the synthesis of Z,Z-dienoic acids involves the titanium-catalyzed cross-cyclomagnesiation of 1,2-dienes. caymanchem.comrsc.org This reaction provides a powerful tool for the construction of the 1Z,5Z-diene system with high stereochemical purity, often exceeding 98%. rsc.org The general approach involves the reaction of two different allene (B1206475) derivatives in the presence of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), magnesium metal, and a catalytic amount of a titanium complex, typically titanocene (B72419) dichloride (Cp₂TiCl₂). rsc.orgnih.gov

The reaction proceeds through the formation of a 2,5-dialkylidenemagnesacyclopentane intermediate. Subsequent hydrolysis of this organomagnesium compound yields the desired diene structure. rsc.org This methodology has been successfully applied to the synthesis of a variety of natural and synthetic dienoic acids. caymanchem.com For instance, the cross-cyclomagnesiation of an oxygen-containing allene with a terminal aliphatic allene is a key step in a convergent synthesis strategy. rsc.org

Table 1: Key Reagents in Titanium-Catalyzed Cross-Cyclomagnesiation

| Reagent | Function |

| Titanocene Dichloride (Cp₂TiCl₂) | Catalyst |

| Ethylmagnesium Bromide (EtMgBr) | Grignard Reagent |

| Magnesium (Mg) | Halide Ion Acceptor |

| 1,2-Dienes (Allenes) | Substrates |

This method's robustness and high stereoselectivity make it a cornerstone in the synthesis of complex dienoic acids and their derivatives.

Following the construction of the diene backbone, specific chemical transformations are employed to install the required functional groups. Jones oxidation is a widely used method for the oxidation of primary alcohols to carboxylic acids. nih.govacs.orgresearchgate.net In the synthesis of dienoic acids, a precursor alcohol, often protected during the cyclomagnesiation step, is deprotected and then oxidized using Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone). rsc.orgnih.gov This transformation efficiently converts the terminal alcohol to the carboxylic acid moiety characteristic of these fatty acids. rsc.orgnih.gov The reaction is typically rapid and proceeds with high yields. nih.gov

Ring-opening reactions of epoxides represent another versatile strategy in the synthesis of functionalized fatty acid derivatives. While not directly reported for this compound itself, this methodology is well-established for similar molecules. For example, the synthesis of undecenoic acid-amino acid hybrids involves the epoxidation of the terminal double bond of methyl undecenoate using an agent like m-chloroperbenzoic acid (mCPBA). The resulting epoxy ring is then opened by the amino group of an amino acid methyl ester, leading to the formation of a hydroxy amino ester derivative. acs.org This approach highlights the utility of epoxide ring-opening for introducing diverse functional groups onto a fatty acid chain. acs.orgpharmaron.comnih.gov

Preparation of Isotope-Labeled Analogues for Biosynthetic Pathway Elucidation

The study of biosynthetic pathways and metabolic fates of fatty acids heavily relies on the use of isotopically labeled analogues. Stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D), as well as the radioactive isotope Tritium (B154650) (³H), are commonly incorporated into the molecular structure to serve as tracers. copbela.org While specific methods for the isotope labeling of this compound are not extensively detailed in the literature, established general strategies for fatty acid labeling are applicable.

Carbon-13 Labeling: ¹³C-labeled fatty acids can be synthesized using various approaches. One common method involves the use of a ¹³C-labeled starting material, such as potassium cyanide (K¹³CN), which can be used to introduce a labeled carbon at the carboxyl position via a nitrile hydrolysis sequence. nih.gov For labeling at other positions within the carbon chain, precursors like [1-¹³C]1-bromododecane can be used in malonic ester syntheses to introduce the label at a specific site. nih.gov Fungi, such as Mortierella alpina, can also be utilized to produce ¹³C-labeled polyunsaturated fatty acids when grown on a ¹³C-labeled glucose medium. nih.gov

Deuterium and Tritium Labeling: Deuterium can be incorporated into fatty acid chains through methods like the reduction of acetylenic precursors with deuterium gas in the presence of a catalyst such as (Ph₃P)₃RhCl. researchgate.net This allows for the specific placement of deuterium atoms at the positions of a former triple bond. Tritium labeling can be achieved through catalytic dehalogenation with tritium gas or through exchange reactions with tritiated water. pharmaron.com These labeled compounds are invaluable for in vivo and in vitro studies to track their metabolism and incorporation into complex lipids. nih.govoup.com

Table 2: Common Isotopes and Labeling Precursors for Fatty Acid Synthesis

| Isotope | Common Precursor(s) | Purpose |

| Carbon-13 (¹³C) | K¹³CN, [¹³C]Glucose, [1-¹³C]Alkyl Halides | Tracing carbon backbone in metabolic pathways (NMR, Mass Spectrometry) |

| Deuterium (²H, D) | Deuterium Gas (D₂), D₂O | Metabolic tracers, studying reaction mechanisms (Mass Spectrometry, NMR) |

| Tritium (³H) | Tritium Gas (T₂), [³H]Borohydride | Highly sensitive tracers for quantitative metabolic studies (Radioactivity detection) |

Design and Synthesis of Structurally Modified Analogues

To probe the structure-activity relationships (SAR) and to develop novel molecules with enhanced or modified biological activities, researchers design and synthesize structurally modified analogues of the parent dienoic acid.

The introduction of an aromatic moiety, such as a phenyl group, into the undecadienoic acid structure can significantly influence its biological properties. The stereoselective synthesis of (5Z,9Z)-11-phenylundeca-5,9-dienoic acid has been accomplished using the titanium-catalyzed cross-cyclomagnesiation methodology. This synthesis provides a platform for investigating how the terminal phenyl group affects the molecule's interaction with biological targets, such as enzymes. These structure-activity relationship studies are crucial for understanding the pharmacophore of the molecule and for designing more potent analogues.

A promising strategy in medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to produce a new entity with potentially synergistic or novel biological activities. nih.govoup.comnih.gov Fragments of dienoic acids have been incorporated into hybrid structures with complex natural products like triterpenoids.

For instance, synthetic analogues have been created by linking a (5Z,9Z)-tetradeca-5,9-dienedioic acid fragment with oleanolic acid, a well-known pentacyclic triterpenoid (B12794562). nih.govoup.comnih.gov The synthesis of these hybrids often involves the initial preparation of the dienoic acid diol via homo-cyclomagnesiation, followed by Jones oxidation to yield the dicarboxylic acid. nih.gov This diacid can then be coupled with the triterpenoid moiety through esterification reactions. nih.gov These hybrid molecules are designed to combine the cytotoxic or other biological properties of the triterpenoid with those of the dienoic acid, potentially leading to new therapeutic agents. nih.govoup.comnih.gov

Q & A

Basic Research Questions

Q. How is 11-Oxoundeca-5,9-dienoic acid (11-OUDE) structurally elucidated in plant-derived samples?

- Methodological Answer : Structural elucidation typically involves gas chromatography-mass spectrometry (GC-MS) for separation and identification, supplemented by co-injection with synthetic standards to confirm retention times and fragmentation patterns. Isotopic labeling (e.g., deuterated precursors like [D8]-arachidonic acid) can validate biosynthetic intermediates, as demonstrated in moss (Physcomitrella patens) studies where mass shifts (+5 for 11-OUDE) confirmed structural assignments .

Q. What biosynthetic pathways are implicated in the production of 11-OUDE in bryophytes?

- Methodological Answer : In moss, 11-OUDE is hypothesized to derive from polyunsaturated fatty acids (e.g., arachidonic acid) via lipoxygenase-mediated oxidation. The pathway involves hydroperoxide formation (e.g., compound 6 in ), followed by cleavage to yield oxo-acids and volatiles. β-Oxidation is not required, as shown by stable isotope tracing and enzymatic assays . Researchers should prioritize in vitro incubations with labeled substrates to map intermediates.

Q. What are the primary biological roles of 11-OUDE in plant defense mechanisms?

- Methodological Answer : 11-OUDE is part of the oxylipin family, which mediates chemical defense in plants. Its role in moss involves deterring herbivores or pathogens, as inferred from its co-occurrence with volatiles like 12-ODTE. To validate bioactivity, researchers can design bioassays (e.g., antimicrobial or insect-feeding inhibition studies) and compare oxylipin profiles in damaged vs. intact tissues .

Advanced Research Questions

Q. How do structural modifications at the C-11 position influence the bioactivity of 11-OUDE analogs?

- Methodological Answer : Comparative studies with phenyl-substituted analogs (e.g., (5Z,9Z)-11-phenylundeca-5,9-dienoic acid) reveal enhanced DNA interaction via π–π stacking with nucleotide bases. Researchers can synthesize 11-OUDE derivatives (e.g., hydroxylation or methylation at C-11) and assess their binding affinity to DNA or proteins using surface plasmon resonance (SPR) or molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported bioactivities of 11-OUDE across studies?

- Methodological Answer : Discrepancies may arise from differences in experimental models (e.g., bacterial vs. eukaryotic systems) or incomplete structural confirmation. To address this:

- Re-analyze samples using high-resolution MS (HRMS) and nuclear magnetic resonance (NMR) to verify purity.

- Standardize bioassay conditions (e.g., pH, solvent controls) and include structurally related compounds (e.g., petrosolic acid) as positive/negative controls .

Q. What synthetic routes are feasible for producing 11-OUDE and its derivatives?

- Methodological Answer : Total synthesis can be achieved via stereoselective olefin metathesis or lipase-catalyzed resolution, as seen in related Δ5,9 fatty acids. For example, Kulkarni et al. synthesized marine-derived analogs using lipase-mediated O-alkylation. Researchers should optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize isomerization of the 5,9-diene system .

Q. How can isotopic labeling elucidate the metabolic fate of 11-OUDE in biological systems?

- Methodological Answer : Incorporate stable isotopes (e.g., ¹³C or ²H) at specific positions (e.g., the oxo group or double bonds) during synthesis. Track labeled 11-OUDE in cell cultures or model organisms using tandem MS (MS/MS) to identify degradation products (e.g., β-oxidation fragments) or bioactive metabolites .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling 11-OUDE’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can predict binding modes with enzymes like lipoxygenases. Use software such as AutoDock Vina for docking studies, and validate predictions with mutagenesis (e.g., altering residues in the active site) .

Q. How do researchers differentiate 11-OUDE from isomeric oxylipins in complex matrices?

- Methodological Answer : Employ orthogonal analytical techniques:

- Reverse-phase HPLC coupled with diode-array detection (DAD) to separate isomers based on polarity.

- Compare fragmentation patterns in electron ionization (EI)-MS; 11-OUDE’s α,β-unsaturated ketone moiety produces distinct ions (e.g., m/z 154) .

Ethical and Safety Considerations

- Handling Precautions : 11-OUDE derivatives may exhibit skin/eye irritation (similar to undecanoic acid). Use PPE (gloves, goggles) and work in fume hoods .

- Regulatory Compliance : Adhere to institutional biosafety protocols for lipid peroxidation studies, as oxo-fatty acids like 9-oxooctadecadienoic acid are biomarkers of oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.